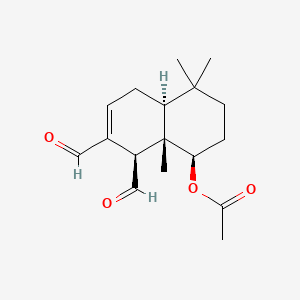

(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde

説明

The compound "(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde" is a complex organic molecule that appears to be related to naphthalene derivatives with multiple chiral centers and substituents. This structure suggests potential for biological activity or as a building block in synthetic chemistry for the development of various natural products.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been explored in the literature. For instance, a stereocontrolled synthesis of a compound with a trans-1,1,4a-trimethyldecalin unit, which is structurally related to the compound , was achieved using a bicyclic ketone derived from (+)-nopinone as a starting material . This method could potentially be adapted for the synthesis of "(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde" by modifying the functional groups and stereochemistry accordingly.

Molecular Structure Analysis

The molecular structure of the compound includes several chiral centers, which are indicated by the (1R,4aS,8R,8aS) stereochemical notation. The presence of these chiral centers is crucial as they can significantly influence the biological activity and synthesis of the molecule. The stereochemistry of related compounds has been a focus in the synthesis of naphthalene derivatives, as seen in the stereocontrolled synthesis of related molecules .

Chemical Reactions Analysis

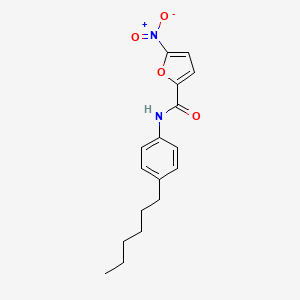

Naphthalene derivatives can undergo various chemical reactions, including base-catalyzed intramolecular condensation, as demonstrated in the synthesis of a naphtho[2,1-b]furan derivative with anticancer activity . The compound may also be amenable to similar reactions, which could be useful in further functionalizing the molecule or in the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by the substituents attached to the naphthalene core. For example, the introduction of trimethylsilyl and trimethylstannyl groups has been shown to affect the steric properties of naphthalene derivatives, as evidenced by NMR spectroscopy . These properties are important for understanding the reactivity and potential applications of the compound "(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde".

科学的研究の応用

Chemoenzymatic Synthesis Applications

(1R,4aS,8R,8aS)-8-(Acetyloxy)-1,4,4a,5,6,7,8,8a-Octahydro-5,5,8a-Trimethyl-1,2-Naphthalenedicarboxaldehyde and its derivatives are used in chemoenzymatic synthesis. For instance, researchers Kinoshita et al. (2008) used related compounds in the synthesis of (+)-α-Polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, demonstrating its utility in creating complex organic structures (Kinoshita, Miyake, Arima, Oguma, & Akita, 2008).

Kinetic Studies and Rearrangements

This compound also finds applications in kinetic studies and rearrangements of organic molecules. Santos, Robert, and Valderrama (1993) conducted a study on the acid-induced rearrangement of similar 4a-derivatives, providing insights into the behavior of such compounds under different conditions (Santos, Robert, & Valderrama, 1993).

Synthesis of Natural Products

Moreover, this compound is instrumental in the synthesis of natural products. Miyake, Kigoshi, and Akita (2007) utilized related derivatives in the chemoenzymatic synthesis of natural products like (+)-totarol, showcasing its importance in the creation of bioactive compounds (Miyake, Kigoshi, & Akita, 2007).

Enzymatic Resolution and Synthesis

Enzymatic resolution and synthesis is another area where this compound is applied. Arima, Kinoshita, and Akita (2007) detailed the use of similar compounds in synthesizing enantiomers of bicyclofarnesol, vital in creating stereoselective compounds (Arima, Kinoshita, & Akita, 2007).

Synthesis of Chiral Intermediates

Additionally, it's used in the synthesis of chiral intermediates. Akita and colleagues (2004) demonstrated its application in creating versatile chiral intermediates for sesquiterpenes and diterpenes (Akita, Amano, Kato, & Kinoshita, 2004).

Total Synthesis of Complex Molecules

Finally, it plays a role in the total synthesis of complex molecules. Hagiwara and Uda (1991) used similar compounds in the total synthesis of (+)-dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor (Hagiwara & Uda, 1991).

特性

IUPAC Name |

[(1R,4aS,8R,8aS)-7,8-diformyl-4,4,8a-trimethyl-1,2,3,4a,5,8-hexahydronaphthalen-1-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-11(20)21-15-7-8-16(2,3)14-6-5-12(9-18)13(10-19)17(14,15)4/h5,9-10,13-15H,6-8H2,1-4H3/t13-,14-,15+,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUFQFBUGIRQJW-LJIGWXMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C1(C(C(=CC2)C=O)C=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC([C@H]2[C@]1([C@H](C(=CC2)C=O)C=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

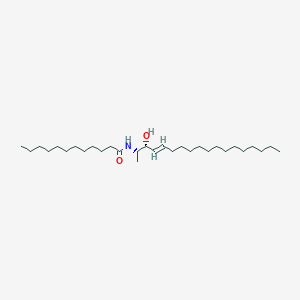

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

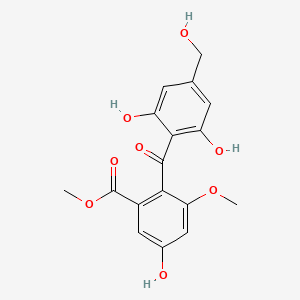

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)

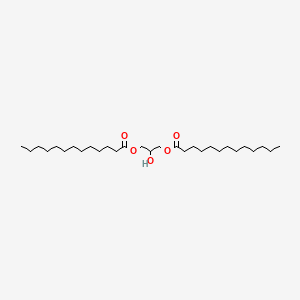

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

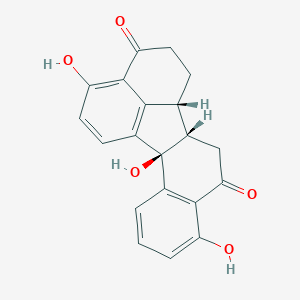

![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)